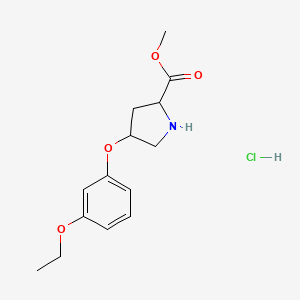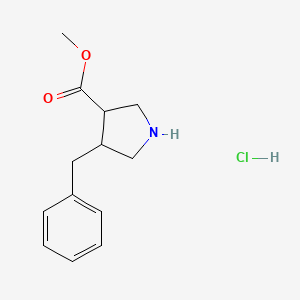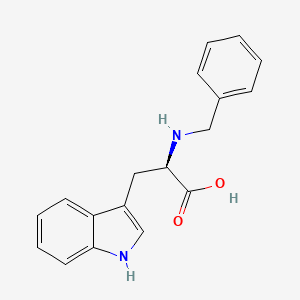![molecular formula C14H17N3O3 B15127610 2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol CAS No. 607723-69-3](/img/structure/B15127610.png)
2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol It is an aryl compound, characterized by the presence of a pyrimidine ring substituted with a methoxyphenoxy group and an ethanolamine moiety
Méthodes De Préparation
The synthesis of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenoxy)pyrimidine, which is then reacted with methylamine and ethanolamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Applications De Recherche Scientifique
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol can be compared with other similar compounds, such as:
Mequinol: A compound with a similar methoxyphenoxy group but different biological activities.
Pyrimidine derivatives: Compounds like 2-aminopyrimidine, which share the pyrimidine core but differ in their substituents and applications. The uniqueness of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
607723-69-3 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H17N3O3/c1-19-12-2-4-13(5-3-12)20-14-8-11(16-10-17-14)9-15-6-7-18/h2-5,8,10,15,18H,6-7,9H2,1H3 |
Clé InChI |
RUDDZABGCBKTST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)



![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)

![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)


![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)

![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)

